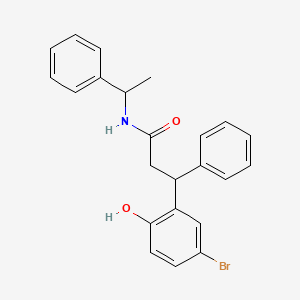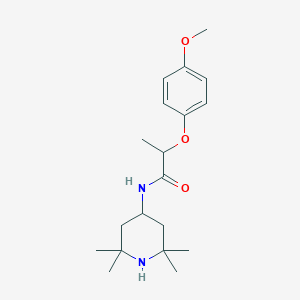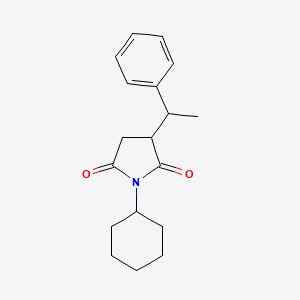![molecular formula C23H23ClN4O2 B4107262 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4107262.png)
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
概要
説明
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, along with a pyrrolidinedione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being common .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions can vary widely but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
科学的研究の応用
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action for 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine and pyrrolidinedione structures may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.
Pyrrolidinedione derivatives: These compounds share the pyrrolidinedione structure and are used in various chemical applications.
Uniqueness
What sets 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties not found in other compounds.
特性
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-14-6-7-16(12-17(14)24)28-21(29)13-20(23(28)30)27-10-8-15(9-11-27)22-25-18-4-2-3-5-19(18)26-22/h2-7,12,15,20H,8-11,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSOWEJFGRVSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4107180.png)

![[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-cyclohexylacetate](/img/structure/B4107192.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B4107196.png)
![2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4107207.png)
![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4107216.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B4107222.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B4107225.png)
![ethyl 4-({[3-cyclopropyl-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4107237.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-methoxynicotinamide](/img/structure/B4107238.png)



